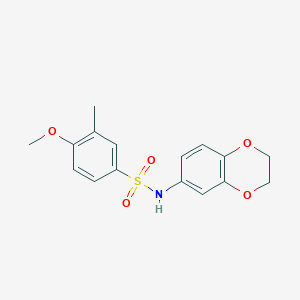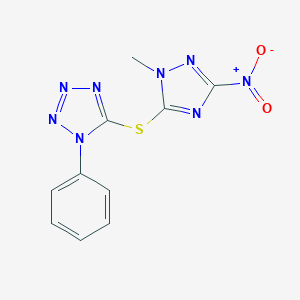![molecular formula C16H20ClNO2 B263356 [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPPM is a morpholinyl ketone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone is not fully understood. However, studies have suggested that [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has also been shown to possess antimicrobial activity by inhibiting the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects
Studies have shown that [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone may have various biochemical and physiological effects. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cholinesterase, and butyrylcholinesterase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and formaldehyde. Another method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and paraformaldehyde.
Wissenschaftliche Forschungsanwendungen
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone |
|---|---|
Molekularformel |
C16H20ClNO2 |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)cyclopentyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20ClNO2/c17-14-5-3-13(4-6-14)16(7-1-2-8-16)15(19)18-9-11-20-12-10-18/h3-6H,1-2,7-12H2 |
InChI-Schlüssel |
QIXVBCQNTCFHEA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)




![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
